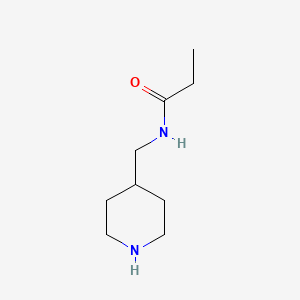
N-(Piperidin-4-ylmethyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Piperidin-4-ylmethyl)propionamide: is an organic compound with the molecular formula C9H18N2O It is a derivative of propanamide, featuring a piperidine ring attached to the propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(Piperidin-4-ylmethyl)propionamide typically involves the reaction of propionic acid with ammonium hydroxide to form propanamide. This intermediate is then reacted with piperidine under controlled conditions to yield the final product . The reaction is carried out at room temperature, followed by gradual heating in a reactor equipped with rectifying columns to facilitate the amidation reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar process but on a larger scale. The use of continuous extraction and reduced pressure distillation ensures high purity and yield of the final product . The process is designed to be safe, efficient, and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Piperidin-4-ylmethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(Piperidin-4-ylmethyl)propionamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in drug discovery, particularly in the development of analgesics, anti-inflammatory agents, and other therapeutic compounds .
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-(Piperidin-4-ylmethyl)propionamide involves its interaction with specific molecular targets. It is believed to modulate various biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to exhibit activity in the central nervous system and other biological systems .
Comparaison Avec Des Composés Similaires
- N-phenyl-N-(4-piperidinyl)propanamide
- N-(piperidin-4-yl)benzamide
- N-(piperidin-4-yl)acetamide
Comparison: N-(Piperidin-4-ylmethyl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to N-phenyl-N-(4-piperidinyl)propanamide, it lacks the phenyl group, resulting in different pharmacokinetic and pharmacodynamic profiles . The presence of the piperidine ring in this compound enhances its stability and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-(piperidin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12)11-7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |
Clé InChI |
NBXUARPGNMORQJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1CCNCC1 |
SMILES canonique |
CCC(=O)NCC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















